Potency Against p38 Kinase: PS-166276 vs. PS200981 and SB203580
PS-166276 demonstrates a 36-fold improvement in potency against p38 kinase compared to its close structural analog PS200981. It also shows superior potency to the widely used p38 inhibitor SB203580 in a cross-study comparison. However, it is less potent than VX-745 in this assay. [1]
| Evidence Dimension | Inhibition of p38 kinase |
|---|---|
| Target Compound Data | IC50 = 28 nM [1] |
| Comparator Or Baseline | PS200981 (IC50 = 1,000 nM) [1]; SB203580 (IC50 = 136 ± 64 nM) [2]; VX-745 (IC50 = 35 ± 14 nM) [2] |
| Quantified Difference | 35.7-fold more potent than PS200981; 4.9-fold more potent than SB203580; 1.25-fold less potent than VX-745. |
| Conditions | Biochemical kinase assay using p38α [REFS-1, REFS-2] |
Why This Matters
This data confirms PS-166276's significantly enhanced potency over its direct predecessor, PS200981, and demonstrates its competitive potency profile against other well-known p38 inhibitors, which is crucial for researchers deciding between different chemical series.
- [1] Lin TH, Metzger A, Diller DJ, Desai M, Henderson I, Ahmed G, et al. Discovery and characterization of triaminotriazine aniline amides as highly selective p38 kinase inhibitors. J Pharmacol Exp Ther. 2006 Aug;318(2):495-502. View Source
- [2] Duffy JP, Harrington EM, Salituro FG, Cochran JE, Green J, Gao H, et al. The discovery of VX-745: A novel and selective p38alpha kinase inhibitor. ACS Med Chem Lett. 2011;2(10):758-763. (Data as presented in PMC2612656/table/T1) View Source
